6-Chloro-3-hydroxypyridazine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-6-oxo-1H-pyridazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-2(5(10)11)4(9)8-7-3/h1H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNWFSTAHULTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198722 | |
| Record name | 6-Chloro-3-hydroxy-4-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50681-26-0 | |
| Record name | 6-Chloro-2,3-dihydro-3-oxo-4-pyridazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50681-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Chloro-3-hydroxy-4-pyridazinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050681260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50681-26-0 | |
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| Record name | 6-Chloro-3-hydroxy-4-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthesis via 6-Chloropyridazin-3-ol Intermediate
Precursor: 6-Chloropyridazin-3-ol (CAS 19064-67-6) serves as a key intermediate in related synthetic routes.
- Reflux dichloropyridazine with absolute ethanol for 24 hours in a round-bottom flask.
- Upon cooling, add saturated ammonium chloride solution.
- Extract with dichloromethane, dry over sodium sulfate, filter, and evaporate solvent.
- Triturate crude solid in petroleum ether and filter to obtain pure 6-chloropyridazin-3-ol with about 90% yield.
Significance:
This intermediate can be further functionalized to introduce the carboxylic acid group at the 4-position and hydroxyl at the 3-position, facilitating the synthesis of the target compound.
Multi-Step Synthesis via 6-Chloro-3-hydroxypyridazine-4-carboxaldehyde and Grignard Reaction
- Step 1: Synthesize 6-chloro-3-hydroxypyridazine-4-carboxaldehyde by chlorinating 3-hydroxypyridazine-4-sulfonic acid using chlorinating agents such as chloroform or carbon tetrachloride.
- Step 2: Prepare a Grignard reagent (e.g., from magnesium and a halogen like iodine or bromine).
- Step 3: React the Grignard reagent with 6-chloro-3-hydroxypyridazine-4-carboxaldehyde in solvents like ether or acetonitrile at room temperature, releasing hydrogen chloride gas.
- Step 4: Hydrolyze the intermediate ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate with water to yield the final acid.
Advantages:
This method allows for precise functional group manipulation and the introduction of ester intermediates, which can be hydrolyzed to the acid.
Alternative Route via 3-Chloro-5,6-dihydro-2H-pyridazine-2-carboxylic Acid and Ethyl Benzene Derivatives
- Synthesize 3-chloro-5,6-dihydro-2H-pyridazine-2-carboxylic acid by chlorinating 2H-pyridazine-2-sulfonic acid with chlorinating agents like chloroform or carbon tetrachloride.
- Prepare ethyl benzene derivatives (e.g., ethyl chloride or ethyl bromide) by halogenation of ethyl benzene in the presence of Lewis acid catalysts such as aluminum chloride.
- React the ethyl benzene derivative with 3-chloro-5,6-dihydro-2H-pyridazine-2-carboxylic acid in solvents like acetonitrile or ether to form the target compound or its precursors.
Summary Table of Preparation Methods
| Method No. | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | 3-Hydroxypyridazine-4-carboxylic acid | Oxalyl chloride, THF/DMF, room temp | 6-Chloro-3-hydroxypyridazine-4-carboxylic acid | Industrial scale possible |
| 2 | Dichloropyridazine | Ethanol reflux 24h, NH4Cl workup, CH2Cl2 extraction | 6-Chloropyridazin-3-ol (intermediate) | ~90% yield |
| 3 | 3-Hydroxypyridazine-4-sulfonic acid | Chlorinating agents (chloroform/CCl4), Grignard reagent, ether/acetonitrile, hydrolysis | Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate → acid | Multi-step, controlled conditions |
| 4 | 2H-Pyridazine-2-sulfonic acid, ethyl benzene | Chlorination, halogenation with Lewis acid catalyst, reaction in acetonitrile/ether | Target compound or precursors | Alternative synthetic route |
Research Findings and Notes
- The chlorination steps generally require careful control of reaction conditions to avoid over-chlorination or side reactions.
- Solvent choice (THF, DMF, ethanol, ether) greatly influences reaction rates and product purity.
- The use of oxalyl chloride is common for introducing chlorine atoms on heterocyclic rings with carboxylic acid functionalities.
- Grignard reagent chemistry enables the introduction of alkyl or aryl groups and subsequent functional group transformations, expanding synthetic versatility.
- Industrial methods focus on scalability and purity but are less documented in open literature.
- The compound’s synthesis is often coupled with functional group interconversions, such as oxidation/reduction or substitution reactions, to access derivatives for research or pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-hydroxypyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products:
Oxidation: 6-Chloro-3-oxopyridazine-4-carboxylic acid.
Reduction: 6-Chloro-3-hydroxypyridazine-4-methanol.
Substitution: 6-Amino-3-hydroxypyridazine-4-carboxylic acid (when reacted with an amine).
Scientific Research Applications
6-Chloro-3-hydroxypyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The exact mechanism of action of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Hydroxyl vs. Methoxy Groups
- This derivative was synthesized via sodium borohydride reduction, indicating differences in reactivity compared to the hydroxylated parent compound .
- Impact : Methoxy substitution may enhance metabolic stability in drug design but reduce solubility in aqueous media.
Carboxylic Acid vs. Ester Derivatives
Functional Implications : Ester derivatives serve as prodrugs, improving membrane permeability. Hydrolysis in vivo releases the active carboxylic acid form.
Ring System Modifications
Pyridazine vs. Pyrimidine Derivatives
- 6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid (CAS: 1240595-21-4): Features a pyrimidine ring (two non-adjacent nitrogen atoms) with a pyridinyl substituent. The altered nitrogen arrangement and additional aromatic group may enhance π-π stacking interactions in biological targets .
Quinoline Derivatives
- The hydroxyl and carboxylic acid groups mirror the target compound’s functionality but in a distinct scaffold .
Structural Complexity and Bioactivity
- 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS: 54709-10-3): Incorporates an isoxazole ring fused with pyridine, introducing rigidity and steric bulk. Such modifications are common in kinase inhibitors to optimize target selectivity .
Research Implications
The evidence highlights the importance of substituent positioning and ring systems in modulating physicochemical and biological properties. For example:
Biological Activity
6-Chloro-3-hydroxypyridazine-4-carboxylic acid is a heterocyclic compound characterized by a pyridazine ring, with a chlorine atom at the 6-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 4-position. Its molecular formula is CHClNO . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a precursor for developing antibacterial agents. The mechanism of action is believed to involve interactions with bacterial enzymes, disrupting their function and leading to cell death .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A notable study published in the European Journal of Medicinal Chemistry explored derivatives of pyridazinone, including this compound, demonstrating promising results in inhibiting cancer cell proliferation. The structural features of the compound are thought to contribute to its ability to interact with cancer-related biological targets .
The precise mechanism of action remains under investigation, but it is hypothesized that this compound interacts with various molecular targets through hydrogen bonding and electrostatic interactions. These interactions can modulate enzyme activity or receptor function, leading to the observed biological effects .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .
Case Study 2: Anticancer Activity
A study focused on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity. Further analysis suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Chloropyridazine-4-carboxylic acid | Chlorine at position 6 | Lacks hydroxyl group; different biological activity |
| 3-Hydroxy-6-methylpyridazine-4-carboxylic acid | Methyl substitution instead of chlorine | Alters interaction with biological targets |
| Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate | Ethyl ester derivative | Exhibits antibacterial properties |
This table illustrates how variations in substituents and positions on the pyridazine ring can lead to different biological activities and applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-3-hydroxypyridazine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via chlorination of pyridazine precursors. A common approach involves reacting 3-hydroxypyridazine-4-carboxylic acid with chlorinating agents (e.g., thionyl chloride or phosphorus pentachloride) under anhydrous conditions. Key parameters include:
- Temperature: 60–80°C (prevents decomposition).
- Solvent: Dichloromethane or DMF (ensures homogeneity).
- Purification: Recrystallization in ethanol/water (1:2 v/v) achieves >95% purity.
Optimization studies suggest adjusting stoichiometric ratios (1:1.2 for substrate:chlorinating agent) minimizes by-products like dichlorinated derivatives .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- HPLC : Use a C18 column with 0.1% formic acid in water/acetonitrile (70:30) at 254 nm; retention time ~8.2 min .
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.45 (C5-H, singlet), δ 12.2 (broad, -COOH). ¹³C NMR confirms carbonyl (δ 167.5) and aromatic carbons .
- Mass Spectrometry : ESI-MS in negative mode yields [M-H]⁻ at m/z 202.9 .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water (1.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, pre-dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS (pH 7.4). Solubility increases at pH >8 due to deprotonation of the carboxylic acid group .
Advanced Research Questions
Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer IC₅₀ values) be systematically addressed?
- Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:
- Antimicrobial Testing : Use CLSI guidelines (e.g., broth microdilution, 48 h incubation). Reported MICs range 8–32 µg/mL against S. aureus .
- Anticancer Assays : Compare IC₅₀ values across cell lines (e.g., A549 lung cancer: 12.3 µM vs. MCF-7 breast cancer: 25.6 µM). Validate via dose-response curves (72 h exposure, MTT assay) and check for off-target effects using kinase profiling panels .
Q. What strategies optimize regioselectivity in nucleophilic substitution reactions at the C6-chloro position?
- Methodological Answer : The C6-chloro group is highly reactive due to electron-withdrawing effects of the carboxylic acid. To enhance regioselectivity:
- Use bulky nucleophiles (e.g., tert-butylamine) to favor C6 substitution over C3-hydroxyl reactions.
- Catalyze with Cu(I) (0.5 mol%) in THF at 50°C, achieving >85% yield of C6-aminated derivatives .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with Glutaminase (PDB: 3VP1) as a target. The carboxylic acid group forms hydrogen bonds with Arg-573 (binding energy: -8.2 kcal/mol).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-enzyme complex (RMSD <2.0 Å). Validate with MM-PBSA free energy calculations .
Q. What advanced techniques resolve challenges in quantifying trace impurities during synthesis?
- Methodological Answer :
- LC-MS/MS : Employ a triple quadrupole system (MRM mode) to detect dichlorinated by-products (LOQ: 0.01%).
- NMR Spectroscopy : ¹H-¹³C HSQC identifies impurities at δ 7.8–8.1 (unreacted starting material) .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for weighing.
- Storage : Keep at 2–8°C in amber vials (prevents photodegradation).
- Spill Management : Neutralize with 10% sodium bicarbonate before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
